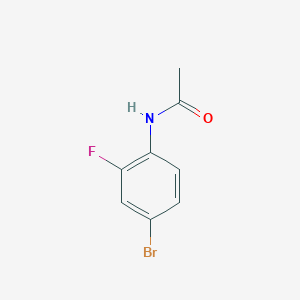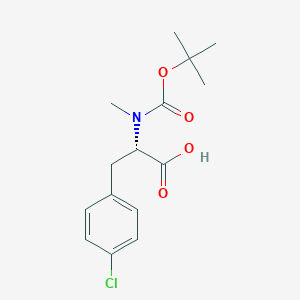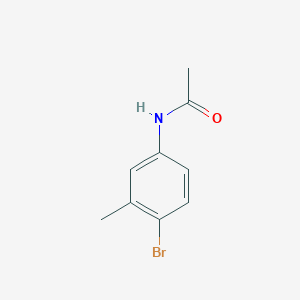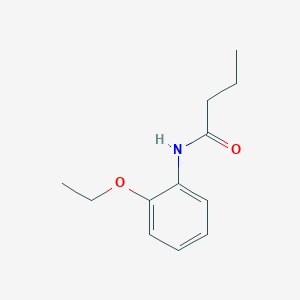
N-(2-ethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)butanamide, also known as NEB, is a synthetic compound that has gained attention in scientific research for its potential therapeutic effects. NEB belongs to the class of compounds called amides, which are derived from carboxylic acids and amines. NEB has been studied for its ability to modulate the activity of certain receptors in the brain, leading to potential benefits for conditions such as pain, anxiety, and addiction.
Mecanismo De Acción
N-(2-ethoxyphenyl)butanamide's mechanism of action is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. This means that it can bind to the receptor and activate it to some extent, but not as strongly as a full agonist such as morphine. N-(2-ethoxyphenyl)butanamide may also interact with other receptors in the brain, such as the serotonin and dopamine receptors, which could contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-ethoxyphenyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on pain, anxiety, and addiction, N-(2-ethoxyphenyl)butanamide has been shown to reduce inflammation and oxidative stress, which could have implications for conditions such as arthritis and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxyphenyl)butanamide as a research tool is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethoxyphenyl)butanamide. One area of interest is its potential as a treatment for chronic pain, which is a major public health issue. Another area of research could focus on N-(2-ethoxyphenyl)butanamide's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)butanamide in humans, as well as its potential for addiction and abuse.
Métodos De Síntesis
N-(2-ethoxyphenyl)butanamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)butanamide has been studied extensively in the field of neuroscience for its potential therapeutic effects. One area of research has focused on N-(2-ethoxyphenyl)butanamide's ability to modulate the activity of the mu-opioid receptor, which is involved in the regulation of pain. Studies have shown that N-(2-ethoxyphenyl)butanamide can reduce pain sensitivity in animal models, suggesting that it may have potential as a pain reliever.
In addition to its potential as a pain reliever, N-(2-ethoxyphenyl)butanamide has also been studied for its effects on anxiety and addiction. Animal studies have shown that N-(2-ethoxyphenyl)butanamide can reduce anxiety-like behavior and decrease the reinforcing effects of drugs of abuse such as cocaine and morphine.
Propiedades
Número CAS |
21118-79-6 |
|---|---|
Nombre del producto |
N-(2-ethoxyphenyl)butanamide |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-7-12(14)13-10-8-5-6-9-11(10)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) |
Clave InChI |
WDQZWPHVBSJGPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1OCC |
SMILES canónico |
CCCC(=O)NC1=CC=CC=C1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



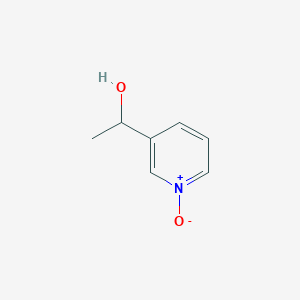

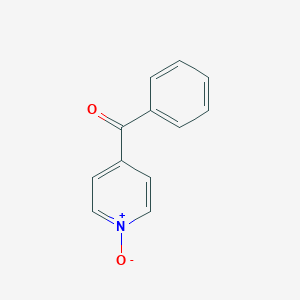

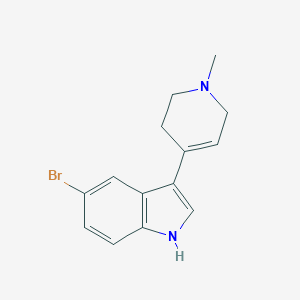

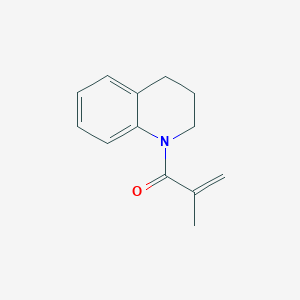
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
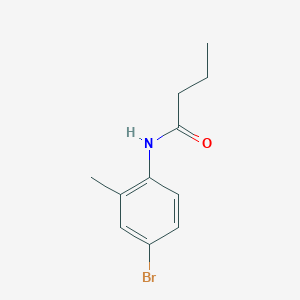
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)

